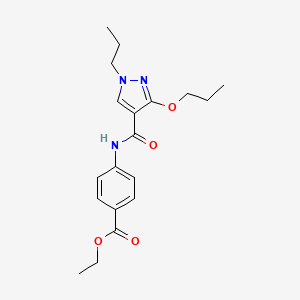
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring and a fluorophenyl group attached to a urea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
准备方法
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate fluorophenyl halides and palladium catalysts.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.
化学反应分析
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions tailored to each reaction type.
科学研究应用
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is investigated as a lead compound in drug discovery and development.
Industry: In material science, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling and metabolic pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
相似化合物的比较
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-fluorophenyl)urea: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring, which can affect its chemical and biological properties.
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-chlorophenyl)urea: The presence of a chlorine atom instead of fluorine can lead to differences in reactivity and biological activity.
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-methylphenyl)urea: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-19(2)12-15-7-11(8-16-12)18-13(20)17-10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIPTBSZVFBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)

![[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2786825.png)
![ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2786826.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)



![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2786839.png)
